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Compound of Interest

Compound Name: Cyclosporin A-Derivative 1

Cat. No.: B612691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the structural and

functional differences between the immunosuppressive drug Cyclosporin A (CsA) and three of

its notable derivatives: Alisporivir, Voclosporin, and NIM811. This document outlines the key

structural modifications, their impact on biological activity, and the experimental methodologies

used to characterize these compounds.

Core Structural Differences and Physicochemical
Properties
Cyclosporin A is a cyclic peptide of 11 amino acids, produced by the fungus Tolypocladium

inflatum. Its derivatives have been synthesized to enhance its therapeutic properties and

reduce side effects. The primary structural modifications of Alisporivir, Voclosporin, and NIM811

compared to Cyclosporin A are detailed below.

Table 1: Structural Modifications of Cyclosporin A Derivatives
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Compound
Amino Acid
Position 1
Modification

Amino Acid
Position 3
Modification

Amino Acid
Position 4
Modification

Other
Modifications

Cyclosporin A

(4R)-4-[( E)-2-

butenyl]-4, N-

dimethyl-L-

threonine

(MeBmt)

Sarcosine (Sar)
N-methyl-L-

leucine (MeLeu)
-

Alisporivir Unchanged

Sarcosine

replaced by N-

methyl-D-alanine

(D-MeAla)[1]

N-methyl-L-

leucine replaced

by N-ethyl-L-

valine (EtVal)[1]

Nitrogen at

position 4 is N-

ethylated instead

of N-

methylated[1]

Voclosporin

Addition of a

single carbon

extension to the

butenyl side

chain[2]

Unchanged Unchanged -

NIM811 Unchanged Unchanged

N-methyl-L-

leucine replaced

by N-methyl-L-

isoleucine

(MeIle)[3]

-

These structural alterations directly influence the physicochemical properties and biological

activities of the derivatives.

Table 2: Physicochemical Properties of Cyclosporin A and Its Derivatives
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Compound Molecular Formula Molecular Weight ( g/mol )

Cyclosporin A C₆₂H₁₁₁N₁₁O₁₂ 1202.61

Alisporivir C₆₃H₁₁₃N₁₁O₁₂ 1216.66[4]

Voclosporin C₆₃H₁₁₁N₁₁O₁₂ 1214.65

NIM811 C₆₂H₁₁₁N₁₁O₁₂ 1202.61[5]

Comparative Biological Activity
The structural modifications significantly alter the interaction of these compounds with their

primary cellular targets, cyclophilin A (CypA) and calcineurin (Cn).

Table 3: Comparative Biological Activity Data

Compound
Cyclophilin A
Binding (Kd, nM)

Calcineurin
Inhibition (IC₅₀, nM)

Primary
Therapeutic Effect

Cyclosporin A 36.8[6]
~7 (in complex with

CypA)
Immunosuppression

Alisporivir 15 ± 3[3] Abolished[1] Antiviral (HCV)

Voclosporin ~15 (E-isomer)[7]
More potent than

CsA[8]
Immunosuppression

NIM811 2.1 (Kᵢ)[3]
Significantly

reduced[3]

Mitochondrial

Permeability

Transition Pore

(mPTP) Inhibition

Signaling Pathways and Mechanisms of Action
The differential binding to cyclophilin A and calcineurin results in distinct mechanisms of action

for Cyclosporin A and its derivatives.
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Cyclosporin A and Voclosporin: Calcineurin-Dependent
Immunosuppression
Cyclosporin A and Voclosporin exert their immunosuppressive effects by inhibiting the

calcineurin signaling pathway. This process involves the formation of a drug-cyclophilin A

complex that binds to and inhibits the phosphatase activity of calcineurin. This, in turn, prevents

the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its

translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes,

such as Interleukin-2 (IL-2).
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Caption: Calcineurin-dependent immunosuppression pathway.
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Alisporivir: A Non-immunosuppressive Cyclophilin
Inhibitor
Alisporivir's structural modifications prevent the formation of a stable ternary complex with

cyclophilin A and calcineurin, thus abolishing its immunosuppressive activity[1]. Instead, its

primary mechanism of action is the inhibition of cyclophilin A, which is a host factor required for

the replication of certain viruses, such as the Hepatitis C virus (HCV).
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Caption: Mechanism of action of Alisporivir.

NIM811: Inhibition of the Mitochondrial Permeability
Transition Pore
NIM811 is a non-immunosuppressive derivative that primarily targets the mitochondrial

permeability transition pore (mPTP)[9]. The mPTP is a protein complex in the inner

mitochondrial membrane that, when opened, leads to mitochondrial swelling and cell death.

NIM811 inhibits the opening of the mPTP, a process that is often triggered by cellular stress

signals like high levels of calcium and reactive oxygen species (ROS).
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Caption: NIM811 inhibition of the mPTP.

Experimental Protocols
Synthesis of Cyclosporin A Derivatives
The synthesis of these derivatives typically starts from the natural product Cyclosporin A.

Workflow for Derivative Synthesis:

Cyclosporin A Protection of
Functional Groups

Site-Specific
Modification Deprotection Purification

(e.g., HPLC)
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Click to download full resolution via product page

Caption: General workflow for synthesizing CsA derivatives.

Detailed Method for Voclosporin Synthesis: A common synthetic route for Voclosporin involves

the following key steps, starting from Cyclosporin A[10][11]:

Acetylation: The hydroxyl group on the MeBmt residue of Cyclosporin A is protected by

reacting with acetic anhydride in the presence of pyridine and 4-dimethylaminopyridine

(DMAP) in dichloromethane (DCM) to yield acetyl Cyclosporin A.

Ozonolysis: The double bond in the butenyl side chain of acetyl Cyclosporin A is cleaved via

ozonolysis to form an aldehyde.

Homologation: The aldehyde is then reacted with a suitable reagent, such as

propargyltrimethylsilane and bis(cyclopentadienyl)zirconium chloride hydride in the presence

of silver perchlorate, to extend the carbon chain and form the trans-alkene.

Deprotection: The acetyl protecting group is removed using a base-mediated hydrolysis.

Purification: The final product, Voclosporin, is purified using semi-preparative high-pressure

liquid chromatography (HPLC).

Cyclophilin A Competitive Binding Assay
This assay is used to determine the binding affinity of the cyclosporin derivatives to cyclophilin

A.

Protocol:[12][13][14]

Reagents and Materials: Recombinant human cyclophilin A, [³H]-Cyclosporin A (tracer),

unlabeled Cyclosporin A and derivatives, assay buffer, and charcoal suspension.

Procedure: a. A fixed amount of cyclophilin A and [³H]-Cyclosporin A are incubated in the

assay buffer. b. Increasing concentrations of unlabeled Cyclosporin A (for standard curve) or

the test derivative are added to compete with the tracer for binding to cyclophilin A. c. The

mixture is incubated to reach binding equilibrium. d. A charcoal suspension is added to

adsorb the free (unbound) [³H]-Cyclosporin A. e. The mixture is centrifuged to pellet the
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charcoal. f. The radioactivity in the supernatant, which represents the amount of [³H]-

Cyclosporin A bound to cyclophilin A, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]-

Cyclosporin A binding (IC₅₀) is determined. The dissociation constant (Kd) can then be

calculated.

Calcineurin Phosphatase Activity Assay
This assay measures the ability of the cyclosporin-cyclophilin A complex to inhibit the

phosphatase activity of calcineurin.

Protocol:[15][16][17]

Reagents and Materials: Recombinant human calcineurin, calmodulin, a phosphopeptide

substrate (e.g., RII phosphopeptide), Cyclosporin A or derivative, cyclophilin A, assay buffer,

and a phosphate detection reagent (e.g., Malachite Green).

Procedure: a. Calcineurin is pre-incubated with calmodulin in the assay buffer to activate the

enzyme. b. The test compound (Cyclosporin A or derivative) is pre-incubated with cyclophilin

A to allow for complex formation. c. The activated calcineurin is then incubated with the drug-

cyclophilin A complex. d. The phosphopeptide substrate is added to initiate the

dephosphorylation reaction. e. The reaction is stopped after a defined time, and the amount

of free phosphate released is quantified using a colorimetric method, such as the Malachite

Green assay.

Data Analysis: The concentration of the drug-cyclophilin A complex that inhibits 50% of the

calcineurin phosphatase activity (IC₅₀) is determined.

Mitochondrial Permeability Transition Pore (mPTP)
Assay
This assay is used to assess the effect of compounds like NIM811 on the opening of the mPTP

in living cells.

Protocol:[18][19][20]
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Reagents and Materials: Calcein-AM, CoCl₂, a calcium ionophore (e.g., ionomycin) as a

positive control, cell culture medium, and phosphate-buffered saline (PBS).

Procedure: a. Cells are loaded with Calcein-AM, a fluorescent dye that enters the cells and is

cleaved by esterases to become fluorescent and membrane-impermeable, thus staining the

entire cell, including mitochondria. b. CoCl₂ is added to the medium. CoCl₂ is a quencher of

calcein fluorescence but cannot cross the inner mitochondrial membrane. Therefore, it

quenches the cytoplasmic fluorescence, leaving only the mitochondrial fluorescence visible.

c. The cells are treated with the test compound (e.g., NIM811) or a vehicle control. d. An

mPTP-opening stimulus (e.g., ionomycin) is added. e. The fluorescence of the cells is

monitored over time using a fluorescence microscope or a flow cytometer. A decrease in

mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl₂ to enter the

mitochondria and quench the calcein fluorescence.

Data Analysis: The rate and extent of fluorescence decrease are quantified to determine the

inhibitory effect of the test compound on mPTP opening.

Conclusion
The structural modifications of Cyclosporin A have led to the development of derivatives with

distinct and improved therapeutic profiles. Alisporivir, with its abolished immunosuppressive

activity, offers a targeted antiviral therapy. Voclosporin provides a more potent

immunosuppressive effect, potentially with an improved safety profile. NIM811, by targeting the

mitochondrial permeability transition pore, presents a novel approach for cytoprotection in

various disease models. The experimental protocols detailed in this guide provide a framework

for the continued investigation and development of novel Cyclosporin A derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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